Ethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a naphthofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the bromobenzenesulfonamido and carboxylate groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The bromobenzenesulfonamido group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The naphthofuran core can intercalate into DNA, potentially disrupting replication and transcription processes . These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromobenzo[b]furan-2-carboxylate: Shares a similar furan core but lacks the naphtho and sulfonamido groups.
Indole derivatives: Contain a similar aromatic system and are known for their diverse biological activities.
Uniqueness
Ethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is unique due to its combination of functional groups and complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18BrNO5S |
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Molecular Weight |
488.4 g/mol |
IUPAC Name |
ethyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H18BrNO5S/c1-3-28-22(25)20-13(2)29-21-17-7-5-4-6-16(17)19(12-18(20)21)24-30(26,27)15-10-8-14(23)9-11-15/h4-12,24H,3H2,1-2H3 |
InChI Key |
POXPACZBPUGBLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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